molecular formula C25H17BrN2O4 B2850719 7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533877-34-8

7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B2850719
CAS No.: 533877-34-8
M. Wt: 489.325
InChI Key: RTRZABZGJRHMIL-UHFFFAOYSA-N
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Description

7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound that belongs to the class of benzodiazepines fused with chromene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, where phenol reacts with β-keto ester in the presence of a Lewis acid catalyst such as aluminum chloride.

    Bromination: The chromene derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Benzodiazepine Ring: The brominated chromene is then reacted with an appropriate amine and a benzoyl chloride derivative under basic conditions to form the benzodiazepine ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromene moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its benzodiazepine core is known for interacting with central nervous system receptors, making it a candidate for the development of new anxiolytic or anticonvulsant drugs.

Medicine

In medicinal chemistry, 7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is investigated for its potential therapeutic effects. It may exhibit activity against various neurological disorders due to its structural similarity to other benzodiazepines.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The chromene moiety may also contribute to its biological activity by interacting with other molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.

    Coumarin Derivatives: Compounds with a chromene structure that exhibit various biological activities, including anticoagulant and anti-inflammatory effects.

Uniqueness

7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to its fused benzodiazepine and chromene structures, which may impart a combination of biological activities not seen in simpler benzodiazepines or chromene derivatives alone. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

7-bromo-4-(2-oxochromene-3-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrN2O4/c26-17-10-11-20-18(13-17)23(15-6-2-1-3-7-15)28(14-22(29)27-20)24(30)19-12-16-8-4-5-9-21(16)32-25(19)31/h1-13,23H,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRZABZGJRHMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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